molecular formula C13H14F3NO2 B13966210 Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate

Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13966210
M. Wt: 273.25 g/mol
InChI Key: GRZFBDICDQCYRW-UHFFFAOYSA-N
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Description

Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired biological or chemical outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)benzoate
  • Methyl 4-(trifluoromethyl)benzoate
  • 3-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)phenethyl alcohol

Uniqueness

Methyl 3-((cyclopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

methyl 3-[[cyclopropyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)10-4-2-3-9(7-10)8-17(11-5-6-11)13(14,15)16/h2-4,7,11H,5-6,8H2,1H3

InChI Key

GRZFBDICDQCYRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN(C2CC2)C(F)(F)F

Origin of Product

United States

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